molecular formula C15H19N3OS B5327754 N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B5327754
M. Wt: 289.4 g/mol
InChI Key: DELFZIZWHNRLSE-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide is a complex organic compound that features an imidazole ring, a methyl group, and a sulfanylpropanamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often employ high-yielding, scalable processes. These methods may include solvent-free microwave-assisted synthesis, which allows for efficient and rapid production of imidazole compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of an imidazole ring, a methyl group, and a sulfanylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-4-6-13(7-5-11)20-12(2)15(19)18(3)10-14-16-8-9-17-14/h4-9,12H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFZIZWHNRLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N(C)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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